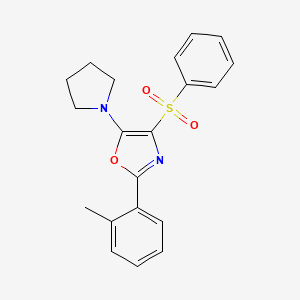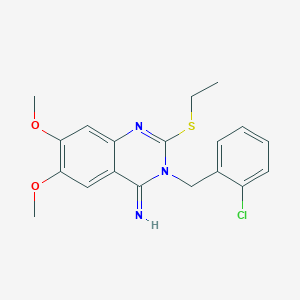
2-Azidocyclohexan-1-ol
Descripción general
Descripción
2-Azidocyclohexan-1-ol: is an organic compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol It is a cyclohexane derivative where an azido group (-N3) is attached to the second carbon and a hydroxyl group (-OH) is attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Azidocyclohexan-1-ol typically involves the following steps:
Starting Material: Cyclohexanol is often used as the starting material.
Azidation Reaction: The hydroxyl group of cyclohexanol is first converted into a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Substitution Reaction: The resulting tosylate or mesylate is then treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to replace the leaving group with an azido group, forming this compound.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
2-Azidocyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: 2-Aminocyclohexan-1-ol.
Substitution: Various azido derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Azidocyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocycles and other complex organic molecules.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Research: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 2-Azidocyclohexan-1-ol largely depends on the specific reactions it undergoes. For example:
Reduction to Amine: The azido group is reduced to an amine, which can then participate in various biochemical pathways.
Bioorthogonal Reactions: The azido group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles, which are useful in labeling and tracking biomolecules.
Comparación Con Compuestos Similares
Cyclohexanol: Lacks the azido group, making it less reactive in certain types of chemical reactions.
2-Aminocyclohexan-1-ol: The reduced form of 2-Azidocyclohexan-1-ol, with an amine group instead of an azido group.
Cyclohexanone: An oxidized form of cyclohexanol, lacking both the azido and hydroxyl groups
Uniqueness:
This compound is unique due to the presence of both an azido group and a hydroxyl group on the cyclohexane ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and other applications .
Propiedades
IUPAC Name |
2-azidocyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-9-8-5-3-1-2-4-6(5)10/h5-6,10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECSGTHYJAPXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=[N+]=[N-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2734378.png)


![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2734382.png)



![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)
![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/new.no-structure.jpg)
![2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2734397.png)

